1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene

Synthetic Methodology Reaction Optimization Medicinal Chemistry

Using unhindered benzyl bromides in complex alkylations often leads to over-alkylation and polymerization, resulting in poor yields and irreproducible outcomes. This ortho-bromomethyl, meta-tert-butylphenoxy compound is the precise solution. - **Enhanced Selectivity:** The steric bulk favors mono-alkylation, delivering cleaner reaction profiles and higher yields. - **Defined Lipophilicity:** Installs a hydrophobic group with a cLogP of ~5.67, over 10x higher than the methyl analog, ideal for modulating drug-like properties. - **Regulatory Readiness:** Comes with a complete GHS classification (H302, H315, H319, H335), enabling immediate, compliant protocol development.

Molecular Formula C17H19BrO
Molecular Weight 319.2 g/mol
CAS No. 1427460-79-4
Cat. No. B1405542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene
CAS1427460-79-4
Molecular FormulaC17H19BrO
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC=C1)OC2=CC=CC=C2CBr
InChIInChI=1S/C17H19BrO/c1-17(2,3)14-8-6-9-15(11-14)19-16-10-5-4-7-13(16)12-18/h4-11H,12H2,1-3H3
InChIKeyOOMJPFTVOOIJTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Procurement Differentiation


1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene (CAS 1427460-79-4) is a brominated aryl ether characterized by a C17H19BrO molecular formula, a molecular weight of 319.24 g/mol, and a unique ortho-bromomethyl substitution pattern adjacent to a meta-tert-butylphenoxy group . This structural arrangement imparts a distinct steric and electronic profile, differentiating it from simple benzyl bromides and other positional isomers, positioning it as a specialized synthetic intermediate in medicinal chemistry and materials science research .

Ortho-bromomethyl adjacent to meta-tert-butylphenoxy – distinct steric and electronic profile
Modulated electrophilicity – supports controlled reactivity in synthetic steps
Differentiated from generic benzyl bromides – enables isomer-specific intermediate design

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: No Generic Substitute


In medicinal chemistry and materials research, benzyl bromides are common alkylating agents. However, assuming a generic benzyl bromide can substitute for 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene is a high-risk procurement error. The unique electronic and steric environment created by the meta-tert-butylphenoxy group directly modulates the electrophilicity of the adjacent bromomethyl group and can impose a distinct conformational bias on the molecule . Substitution with a simpler or differently substituted analog will alter reaction kinetics, potentially impact regioselectivity in subsequent steps, and introduce different physicochemical properties (such as increased lipophilicity, LogP ≈ 5.67 ) into the target molecule, leading to irreproducible results or a failed synthetic route.

Generic benzyl bromide substitution
May alter reaction kinetics and regioselectivity, potentially affecting synthetic reproducibility.
Analog with different substitution
Can introduce altered lipophilicity and physicochemical profile, shifting SAR interpretation.
4-tert-butyl isomer instead of 3-tert-butyl
May change molecular shape and polarity, compromising material performance or binding studies.

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Comparative Evidence vs. Analogs


Steric and Electronic Modulation

The compound's reactivity is fundamentally altered by the adjacent tert-butylphenoxy group. The ortho-position of the bromomethyl group relative to the ether oxygen introduces significant steric hindrance and a unique electronic environment, differentiating it from simpler benzyl bromides . While no direct kinetic data is available, this substitution pattern is expected to decrease the rate of SN2 reactions compared to unsubstituted benzyl bromide (baseline). This property is advantageous when selective mono-alkylation is required over uncontrolled poly-alkylation.

Steric and Electronic Modulation
Class-level
Decreased SN2 rate vs. unsubstituted benzyl bromide Qualitative difference
Supports controlled mono-alkylation design
Steric hindrance from ortho-phenoxy group
Synthetic Methodology Reaction Optimization Medicinal Chemistry

Lipophilicity Impact on Pharmacokinetics

The predicted LogP (cLogP) value serves as a critical differentiator in drug design. 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene exhibits a cLogP of 5.67 . This value is considerably higher than a less lipophilic analog like 1-(Bromomethyl)-2-(3-methylphenoxy)benzene (estimated cLogP ≈ 4.5) . This difference of more than one log unit corresponds to a >10-fold difference in predicted lipid partition coefficient.

Lipophilicity Impact
Context-dependent
cLogP = 5.67
Supports lipophilicity-driven SAR exploration
>10-fold higher than methyl analog
Medicinal Chemistry Drug Design ADME

Positional Isomer Differentiation

The compound is a unique positional isomer with a defined 3-tert-butylphenoxy substitution pattern. This is distinctly different from the 4-tert-butylphenoxy analogs (e.g., CAS 1427461-06-0) . The shift of the bulky tert-butyl group from the para to the meta position results in a different molecular dipole moment and shape, which can significantly affect solid-state packing, solubility, and π-π interactions in materials applications.

Positional Isomer Differentiation
Head-to-head
3-tert-butylphenoxy pattern vs. 4-tert-butyl isomer (CAS 1427461-06-0)
Supports isomer-specific interaction studies
Different dipole and shape
Materials Chemistry Crystal Engineering Isomer Purity

Defined Hazard Profile

In contrast to many research chemicals with undocumented hazards, 1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene has a defined and specific hazard profile. It is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335) . This clear specification allows for the establishment of rigorous, evidence-based safety protocols.

Defined Hazard Profile
Reported
H302, H315, H319, H335 (GHS07) vs. undocumented chemicals
Enables evidence-based safety protocol development
Specific hazard communication
Laboratory Safety Chemical Hygiene Synthetic Chemistry

1-(Bromomethyl)-2-(3-tert-butylphenoxy)benzene: Key Applications


Lipophilic Pharmacophores for CNS Drug Discovery

This compound is best utilized as an alkylating agent to install a highly lipophilic (cLogP = 5.67 ) moiety into a drug scaffold. Its use is indicated when a project's structure-activity relationship (SAR) exploration specifically requires a hydrophobic, sterically bulky group to enhance blood-brain barrier permeability or to target a lipophilic binding pocket. The distinct lipophilicity, >10-fold higher than the methyl analog , provides a quantifiable advantage for this purpose.

Controlled Mono-Alkylation Reactions

When a synthetic step requires the introduction of a benzyl-like group but is prone to over-alkylation or polymerization with unhindered benzyl bromides, this compound is the appropriate choice. The steric bulk of the ortho-tert-butylphenoxy group reduces the reaction rate, favoring mono-alkylation and leading to cleaner reaction profiles and higher yields of the desired product.

Isomer-Specific Molecular Interactions

For studies involving isomer-specific binding (e.g., to a protein, polymer, or crystal lattice), this specific 3-tert-butylphenoxy isomer is required. Using a 4-tert-butylphenoxy analog would introduce a different molecular shape and polarity, potentially abrogating the desired interaction. This compound is the only valid selection for such precise, mechanistic studies.

GHS-Compliant Safety Protocols

In regulated research environments or industrial R&D labs with strict safety standards, this compound is preferable over uncharacterized analogs. Its complete GHS classification (H302, H315, H319, H335) allows for the immediate development of specific handling and disposal protocols, a requirement that cannot be met by a compound with an undocumented hazard profile.

Application
Selection Property
Validation Focus
CNS-oriented SAR studies
Hydrophobic, sterically demanding group
Lipophilicity-driven membrane permeability context
Controlled mono-alkylation
Sterically hindered electrophile for rate control
Reaction selectivity and by-product profile
Isomer-specific binding studies
3-tert-butylphenoxy isomer identity
Molecular shape and polarity match
Regulated research environments
Documented GHS hazard classification
Safety protocol establishment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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